molecular formula C9H10BrN3O2S B8768327 Ethyl[(5-bromopyridin-2-yl)carbamothioyl]carbamate

Ethyl[(5-bromopyridin-2-yl)carbamothioyl]carbamate

Cat. No. B8768327
M. Wt: 304.17 g/mol
InChI Key: CWUSWANRIVVXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl[(5-bromopyridin-2-yl)carbamothioyl]carbamate is a useful research compound. Its molecular formula is C9H10BrN3O2S and its molecular weight is 304.17 g/mol. The purity is usually 95%.
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properties

Product Name

Ethyl[(5-bromopyridin-2-yl)carbamothioyl]carbamate

Molecular Formula

C9H10BrN3O2S

Molecular Weight

304.17 g/mol

IUPAC Name

ethyl N-[(5-bromopyridin-2-yl)carbamothioyl]carbamate

InChI

InChI=1S/C9H10BrN3O2S/c1-2-15-9(14)13-8(16)12-7-4-3-6(10)5-11-7/h3-5H,2H2,1H3,(H2,11,12,13,14,16)

InChI Key

CWUSWANRIVVXCI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(=S)NC1=NC=C(C=C1)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-amino-5-bromopyridine (5.0 g, 29 mmol) in dioxane (60 mL) was added ethoxycarbonylisothiocyanate (3.4 mL, 29 mmol) in a dropwise manner and the mixture was allowed to stir for 18 h at room temperature. The mixture was then concentrated and the residue triturated with 10% ethyl acetate in hexanes. The solid was collected by filtration and dried to afford ethyl {[(5-bromopyridin-2-yl)amino]carbonothioyl}carbamate (6.2 g, 69%) as a colorless solid. MS (EI) for C9H10BrN3O2S: 305 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-5-bromopyridine (200.0 g, 1.156 mol) in DCM (2.0 L) cooled to 5° C. was added ethoxycarbonyl isothiocyanate (134.9 mL, 1.156 mol) dropwise over 15 min. The reaction mixture was then allowed to warm to room temperature (20° C.) and stirred for 16 h. Evaporation in vacuo gave a yellow solid which was collected by filtration, thoroughly washed with petrol (3×500 mL) and air-dried to afford the title compound (351.5 g, quantitative). No further purification was required.
Quantity
200 g
Type
reactant
Reaction Step One
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Quantity
2 L
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solvent
Reaction Step One
Quantity
134.9 mL
Type
reactant
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Synthesis routes and methods III

Procedure details

A mixture of 5-bromopyridin-2-amine (14.7 g, 85.0 mmol) and ethoxycarbonyl isothiocyanate (11.1 g, 10.0 ml, 85.0 mmol) in dioxane (300 ml) was stirred for 18 hours at 25° C. under nitrogen atmosphere. The solvent was evaporated under reduced pressure, the solid yellow residue was diluted with ethyl acetate and washed with water and brine, the organic layer was separated, dried over magnesium sulfate, filtrated and evaporated to dryness. 26.2 g (quant.) light yellow solid. Mp.: 159-161° C. MS: m/z=304.0/305.9 (M+H+).
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

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